molecular formula C12H10N2O4 B1447078 Ethyl 5-nitroisoquinoline-3-carboxylate CAS No. 1610591-36-0

Ethyl 5-nitroisoquinoline-3-carboxylate

Cat. No.: B1447078
CAS No.: 1610591-36-0
M. Wt: 246.22 g/mol
InChI Key: JZWBVUYNXZRAIM-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisoquinoline-3-carboxylate is an organic compound with the molecular formula C12H10N2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-3-carboxylic acid, followed by the esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable catalysts and solvent recovery systems can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: SnCl2 and NaOAc in THF.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 5-aminoisoquinoline-3-carboxylate.

    Substitution: Ethyl 5-substituted isoquinoline-3-carboxylates.

    Hydrolysis: 5-Nitroisoquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-nitroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-nitroisoquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for modifications that can enhance its activity or selectivity towards specific targets .

Comparison with Similar Compounds

Ethyl 5-nitroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:

Properties

IUPAC Name

ethyl 5-nitroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWBVUYNXZRAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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